6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
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Overview
Description
The compound 6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, acetoxy groups, and a carboxylic acid moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. The reaction conditions typically require the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups to protect the hydroxyl functionalities during the synthesis . The esterification reactions are often carried out using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure the efficient and reproducible synthesis of the compound. The process may also include purification steps such as column chromatography and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: LiAlH4, BH3 complexes
Nucleophiles: Various nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body . The compound may inhibit or activate specific pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
- (3S,4S,6aR,6bS,8aR,9R,14aS,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,13,14,14a,14b-icosahydropicen-3-ol
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C54H84O23 |
---|---|
Molecular Weight |
1101.2 g/mol |
IUPAC Name |
6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,46?,47?,48?,50-,51+,52+,53+,54-/m0/s1 |
InChI Key |
MLLNRQWNTKNRGQ-WXZPDPMHSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC1C([C@@]2(C(C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
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